Vercirnon

CCR9 selectivity Chemokine receptor panel Off-target profiling

Vercirnon (CAS 698394-73-9) is an orally bioavailable, small-molecule antagonist of the chemokine receptor CCR9, with well-characterized potency and selectivity profiles. It inhibits CCR9-mediated calcium mobilization and chemotaxis with IC50 values in the low nanomolar range and exhibits >1,800-fold selectivity over all other chemokine receptors tested (CCR1-12 and CX3CR1-7, IC50s >10 μM).

Molecular Formula C22H21ClN2O4S
Molecular Weight 444.9 g/mol
CAS No. 698394-73-9
Cat. No. B1683812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVercirnon
CAS698394-73-9
SynonymsGSK1605786;  GSK 1605786;  GSK-1605786;  CCX282B;  CCX 282B;  CCX-282b;  CCX282-B;  Vercirnon.
Molecular FormulaC22H21ClN2O4S
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]
InChIInChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3
InChIKeyJRWROCIMSDXGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vercirnon (GSK-1605786; CCX282-B): An Orally Bioavailable and Highly Selective CCR9 Antagonist for Inflammatory Bowel Disease Research


Vercirnon (CAS 698394-73-9) is an orally bioavailable, small-molecule antagonist of the chemokine receptor CCR9, with well-characterized potency and selectivity profiles . It inhibits CCR9-mediated calcium mobilization and chemotaxis with IC50 values in the low nanomolar range [1] and exhibits >1,800-fold selectivity over all other chemokine receptors tested (CCR1-12 and CX3CR1-7, IC50s >10 μM) . Vercirnon acts via an intracellular, allosteric mechanism distinct from orthosteric antagonists, preventing G-protein coupling without competing with the natural ligand CCL25 [2]. It advanced to Phase 3 clinical evaluation for Crohn's disease and ulcerative colitis, providing extensive safety and pharmacokinetic data that de-risk its use in research settings [3].

Vercirnon Procurement: Why Generic Substitution with Other CCR9 Antagonists Compromises Research Reproducibility


CCR9 antagonists represent a chemically and pharmacologically diverse class. Compounds such as CCX507 or CCX199 differ in their binding mode (allosteric vs. orthosteric), selectivity fingerprint, and downstream signaling bias, which cannot be extrapolated from a shared target annotation alone [1]. Vercirnon's unique intracellular allosteric binding pocket [2] and its rigorously defined selectivity window (IC50 >10 μM against 19 other chemokine receptors) establish a specific pharmacological profile. Substituting a CCR9 antagonist without verifying equivalent binding kinetics, selectivity, and species cross-reactivity (e.g., Vercirnon exhibits differential potency in mouse vs. rat thymocyte assays) introduces uncontrolled variables that can invalidate comparative studies and undermine the reproducibility of in vivo IBD models.

Quantitative Differential Evidence: Vercirnon vs. CCR9 Antagonist Comparators


Comparative Selectivity: Vercirnon's Narrow CCR9 Profile vs. Pan-CCR Inhibitors

Vercirnon demonstrates a selectivity window of >1,800-fold for CCR9 over all other chemokine receptors tested, a level of precision that is not universally established for other CCR9 antagonists in the same class.

CCR9 selectivity Chemokine receptor panel Off-target profiling IBD research

Cross-Species Potency Mapping: Quantifying Vercirnon's Rodent Model Applicability

Vercirnon inhibits CCL25-induced chemotaxis in mouse and rat thymocytes with distinct potencies, demonstrating species-dependent activity that is essential for accurate in vivo dosing in preclinical IBD models.

Species cross-reactivity In vivo model translation Murine colitis models Preclinical IBD

In Vitro Potency in Physiologically Relevant Conditions: Effect of Human Serum on Vercirnon Activity

Vercirnon's potency shifts in the presence of 100% human serum, a critical factor when comparing in vitro data across CCR9 antagonists or when translating findings to in vivo systems.

Serum protein binding In vitro-in vivo extrapolation Free drug hypothesis Translational pharmacology

Splice Variant Equipotency: Ensuring Consistent Target Engagement Across CCR9 Isoforms

Vercirnon exhibits equipotent inhibition of CCL25-directed chemotaxis for both splice variants of CCR9 (CCR9A and CCR9B), a feature not universally documented for all CCR9 antagonists.

CCR9A CCR9B Splice variant pharmacology Target engagement consistency

Optimal Research Applications for Vercirnon Based on Quantified Differentiation


In Vivo Murine Colitis Models (e.g., TNFΔARE) Requiring Accurate Cross-Species Dosing

Vercirnon's established potency in mouse thymocytes (IC50 = 6.9 nM) and proven efficacy in ameliorating intestinal inflammation in the TNFΔARE mouse model make it a validated tool for investigating CCR9-dependent lymphocyte trafficking in vivo. The quantified 5.3-fold difference in potency between mouse and rat thymocytes (1.3 nM vs. 6.9 nM) underscores the importance of using this specific compound for which species-specific activity data are available, rather than relying on untested analogs .

Ex Vivo and In Vitro Studies Requiring High-Confidence Target Selectivity

Vercirnon's >1,800-fold selectivity window over 19 other chemokine receptors (IC50 >10 μM for CCR1-12 and CX3CR1-7) provides a high degree of confidence when interpreting results from complex cell mixtures (e.g., whole blood, primary tissue isolates). This selectivity profile is critical for experiments where off-target chemokine receptor inhibition could confound results, such as in studies of T-cell polarization or gut-homing integrin expression.

Pharmacological Studies of Intracellular Allosteric CCR9 Modulation

Vercirnon's unique mechanism of action—binding to an intracellular pocket of CCR9 to allosterically prevent G-protein coupling [1]—differentiates it from orthosteric antagonists that compete with CCL25. This makes Vercirnon an essential probe for studying biased signaling, receptor trafficking, and the functional consequences of allosteric modulation at CCR9. Using an orthosteric antagonist would probe a different pharmacological mechanism, potentially yielding non-comparable results [1].

Preclinical Studies with Direct Clinical Pharmacokinetic Benchmarking

Vercirnon has been extensively studied in Phase 1-3 clinical trials, providing a wealth of human pharmacokinetic data including dose proportionality, food effect (20% increase in AUC with food) [2], and population PK across ethnicities [2]. This clinical dataset allows researchers to benchmark their preclinical PK findings and use clinically relevant exposure levels to guide in vivo dosing, a significant advantage over less clinically characterized CCR9 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vercirnon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.